2,2',3,6-Tetrachlorobiphenyl
Overview
Description
2,2’,3,6-Tetrachlorobiphenyl is one of the 209 polychlorinated biphenyls (PCBs), a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . These compounds were manufactured as commercial mixtures but were banned in the 1970s due to their harmful health effects and persistence in the environment . PCBs do not break down readily and are still found in the environment .
Mechanism of Action
Target of Action
2,2’,3,6-Tetrachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the Estrogen receptor . The Estrogen receptor is a nuclear hormone receptor that plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Biochemical Pathways
It’s known that pcbs like 2,2’,3,6-tetrachlorobiphenyl can disrupt various biochemical processes, including those involving the aryl hydrocarbon receptor .
Pharmacokinetics
They are also known to have a low solubility of 0.000146 mg/mL at 25°C .
Result of Action
The molecular and cellular effects of 2,2’,3,6-Tetrachlorobiphenyl’s action include disruption of cell function through alteration of gene transcription and inhibition of the expression of the core circadian component PER1 . It’s also known to cause harmful health effects due to its bioaccumulation .
Biochemical Analysis
Biochemical Properties
2,2’,3,6-Tetrachlorobiphenyl is known to interact with various enzymes and proteins. For instance, it has been shown to be metabolized by Cytochrome P450 (CYP, P450) monooxygenases, particularly human CYP2B6 and rat CYP2B1 . These enzymes metabolize 2,2’,3,6-Tetrachlorobiphenyl to dechlorinated and hydroxylated metabolites .
Cellular Effects
The cellular effects of 2,2’,3,6-Tetrachlorobiphenyl are complex and can vary depending on the specific cell type and exposure level. For instance, it has been shown to affect the membrane of Ralstonia eutropha H850 cells . It also has been found to be present in various tissues including adipose, brain, intestinal content, lung, liver, and serum .
Molecular Mechanism
The molecular mechanism of action of 2,2’,3,6-Tetrachlorobiphenyl involves binding to the aryl hydrocarbon receptor, which disrupts cell function by altering the transcription of genes . This can lead to changes in gene expression and potentially impact various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,3,6-Tetrachlorobiphenyl can change over time. For example, it has been shown that the effects of this compound on the cytoplasmic membranes of Ralstonia eutropha H850 were investigated by measuring fluorescence polarization .
Dosage Effects in Animal Models
The effects of 2,2’,3,6-Tetrachlorobiphenyl can vary with different dosages in animal models. For example, a study investigating the disposition of 2,2’,5,5’-Tetrachlorobiphenyl (a similar compound) in rats following acute, nose-only inhalation of the compound showed that the effects varied depending on the dosage .
Metabolic Pathways
2,2’,3,6-Tetrachlorobiphenyl is involved in various metabolic pathways. It is metabolized by Cytochrome P450 (CYP, P450) monooxygenases, particularly human CYP2B6 and rat CYP2B1, to dechlorinated and hydroxylated metabolites .
Transport and Distribution
2,2’,3,6-Tetrachlorobiphenyl is transported and distributed within cells and tissues. It has been found in various tissues including adipose, brain, intestinal content, lung, liver, and serum .
Subcellular Localization
The subcellular localization of 2,2’,3,6-Tetrachlorobiphenyl is primarily in the membrane . The exact compartments or organelles it is directed to could depend on various factors, including any targeting signals or post-translational modifications.
Preparation Methods
2,2’,3,6-Tetrachlorobiphenyl can be synthesized through various methods. One common method involves the chlorination of biphenyl under controlled conditions. The reaction typically uses chlorine gas in the presence of a catalyst such as iron or aluminum chloride . Industrial production methods often involve the use of pressurized fluid extraction and gas chromatography for the extraction and purification of PCBs from soil and solid waste .
Chemical Reactions Analysis
2,2’,3,6-Tetrachlorobiphenyl undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: Chlorine atoms in the compound can be substituted with other atoms or groups under appropriate conditions.
Common reagents used in these reactions include cytochrome P450 enzymes for oxidation and various reducing agents for reduction reactions. Major products formed from these reactions include hydroxylated and dechlorinated metabolites .
Scientific Research Applications
2,2’,3,6-Tetrachlorobiphenyl has several scientific research applications:
Comparison with Similar Compounds
2,2’,3,6-Tetrachlorobiphenyl is similar to other polychlorinated biphenyls such as 2,2’,5,5’-tetrachlorobiphenyl and 2,3,5,6-tetrachlorobiphenyl . its unique structure, with chlorine atoms at the 2, 2’, 3, and 6 positions, gives it distinct chemical and biological properties. For example, its specific pattern of chlorination affects its metabolism and toxicity compared to other PCBs .
Similar Compounds
Properties
IUPAC Name |
1,2,4-trichloro-3-(2-chlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-8-4-2-1-3-7(8)11-9(14)5-6-10(15)12(11)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGHHZZTMJLTJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074779 | |
Record name | 2,2',3,6-tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70362-45-7 | |
Record name | 2,2',3,6-Tetrachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070362457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,6-tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,6-TETRACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF463BP8XH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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